![molecular formula C21H25N3O3S B2466727 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1261004-48-1](/img/structure/B2466727.png)
2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N2O3S, with a molecular weight of approximately 348.46 g/mol. The structure includes a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H24N2O3S |
Molecular Weight | 348.46 g/mol |
CAS Number | Not specified |
Anticancer Activity
Recent studies have demonstrated the potential of thieno[3,2-d]pyrimidine derivatives in inhibiting various cancer cell lines. For instance:
- Case Study 1 : A series of derivatives were tested against MDA-MB-231 (triple-negative breast cancer) cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating significant cytotoxic activity. The presence of electron-withdrawing groups enhanced this activity due to increased p-π conjugation effects .
- Case Study 2 : Another derivative demonstrated remarkable antitumor activity against SU-DHL-6 and K562 cells with IC50 values of 0.55 μM and 1.68 μM respectively. This compound also showed low toxicity against HEK293T cells (CC50 = 15.09 μM), suggesting a favorable therapeutic index .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial properties:
- Research Findings : Substituted amido or imino side chains at position 3 of the thienopyrimidinone ring are essential for antimicrobial activity. Compounds with these modifications exhibited significant inhibition against various microbial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substitution Effects : The introduction of different substituents on the thieno[3,2-d]pyrimidine core has been shown to modulate both anticancer and antimicrobial activities.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally exhibited enhanced cytotoxicity due to better electronic distribution within the molecule.
Research Findings Summary
A comprehensive evaluation of various thieno[3,2-d]pyrimidine derivatives indicates that modifications to the core structure can lead to significant changes in biological activity:
Compound Name | Activity Type | IC50/CC50 Values |
---|---|---|
Compound VII (from Case Study 1) | Anticancer | IC50 = 27.6 μM |
Compound 12e (from Case Study 2) | Anticancer | IC50 = 0.55 μM |
Various Derivatives | Antimicrobial | Significant inhibition |
Wissenschaftliche Forschungsanwendungen
Research has shown that this compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications:
Anticancer Activity
Studies indicate that compounds with similar structural motifs possess significant anticancer properties. For example:
- A study demonstrated that related compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Preliminary tests have indicated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be competitive with existing antibiotics .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in disease progression:
- Research suggests it can inhibit enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are critical in neurodegenerative diseases and inflammation respectively .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Final modifications to ensure the desired functional groups are present for biological activity.
Case Studies
Several case studies highlight the potential applications of this compound:
Anticancer Case Study
A study published in Cancer Research demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by targeting specific signaling pathways involved in cell proliferation .
Antimicrobial Case Study
In a clinical microbiology study, derivatives were tested against various pathogens. Results showed that compounds with similar structures exhibited potent activity against multi-drug resistant strains .
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-12(2)10-24-20(26)19-16(6-7-28-19)23(21(24)27)11-17(25)22-18-14(4)8-13(3)9-15(18)5/h6-9,12,19H,10-11H2,1-5H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPYVIXXOLQNHJ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.